molecular formula C19H17FN2O3S B2726148 (6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251616-82-6

(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2726148
CAS No.: 1251616-82-6
M. Wt: 372.41
InChI Key: RLNZGFGADOOOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by the functional groups attached to the ring .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

One key area of application is in the synthesis of complex organic compounds that serve as intermediates for further chemical reactions. For instance, the synthesis of boric acid ester intermediates with benzene rings involves a three-step substitution reaction. These compounds are crucial in various chemical synthesis pathways due to their structural complexity and potential reactivity. The detailed analysis of their crystal structure through X-ray diffraction and Density Functional Theory (DFT) calculations helps in understanding the conformational stability and electronic properties of these molecules. This knowledge is essential for designing compounds with desired physical and chemical properties for various applications in material science and pharmaceuticals (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Further research into the molecular electrostatic potential and frontier molecular orbitals of such compounds provides insights into their physicochemical characteristics. These studies are critical for understanding how these molecules interact with biological systems, which is vital for drug design and development. By analyzing the molecular structures using DFT, researchers can predict the reactivity, stability, and interaction patterns of these compounds with potential targets in biological systems (Huang et al., 2021).

Anticonvulsant Agents and Sodium Channel Blockers

Another significant area of application is in the development of anticonvulsant agents. Novel derivatives of (6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone have been synthesized and evaluated for their anticonvulsant activities. These compounds show promising results in the maximal electroshock (MES) test, indicating their potential as effective treatments for epilepsy. The investigation into their mechanism of action, particularly their influence on sodium channels, is crucial for understanding how these compounds can be optimized for better efficacy and safety in treating seizure disorders (Malik & Khan, 2014).

Properties

IUPAC Name

(6-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-14-8-9-17-16(12-14)22(15-6-2-1-3-7-15)13-18(26(17,24)25)19(23)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNZGFGADOOOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.